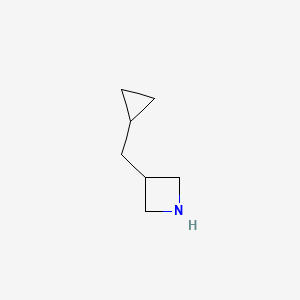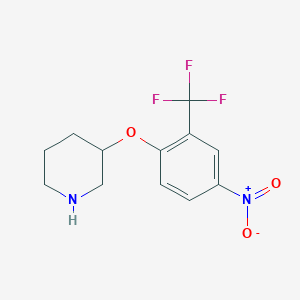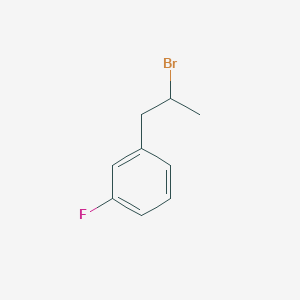
1-(2-bromopropyl)-3-fluorobenzene
Descripción general
Descripción
1-(2-Bromopropyl)-3-fluorobenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromopropyl group and a fluorine atom
Aplicaciones Científicas De Investigación
1-(2-Bromopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromopropyl)-3-fluorobenzene typically involves the bromination of 3-fluorotoluene followed by a Friedel-Crafts alkylation reaction. The process can be summarized as follows:
Bromination: 3-Fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the benzylic position, forming 3-fluorobenzyl bromide.
Friedel-Crafts Alkylation: The 3-fluorobenzyl bromide is then reacted with propylene in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromopropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination: Sodium or potassium hydroxide in ethanol, heated under reflux.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(2-hydroxypropyl)-3-fluorobenzene, 1-(2-cyanopropyl)-3-fluorobenzene, or 1-(2-aminopropyl)-3-fluorobenzene.
Elimination: Propene and 3-fluorostyrene.
Oxidation: 1-(2-hydroxypropyl)-3-fluorobenzene or 1-(2-oxopropyl)-3-fluorobenzene.
Mecanismo De Acción
The mechanism of action of 1-(2-bromopropyl)-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its electronegativity, influences the electron density on the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropane: Similar in structure but lacks the fluorine atom on the benzene ring.
3-Fluorotoluene: Similar in structure but lacks the bromopropyl group.
1-Bromo-3-fluorobenzene: Similar in structure but lacks the propyl group.
Uniqueness
1-(2-Bromopropyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
IUPAC Name |
1-(2-bromopropyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIZKQLHACRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



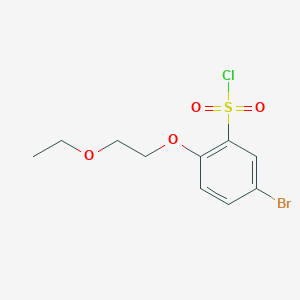
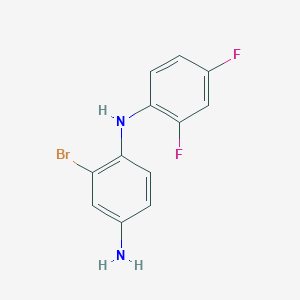

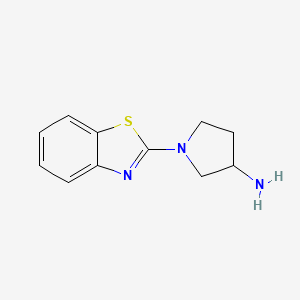
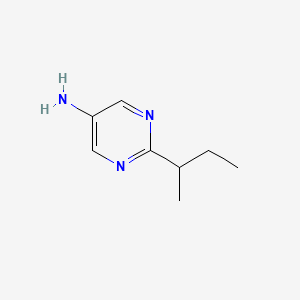

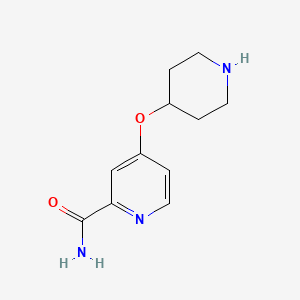

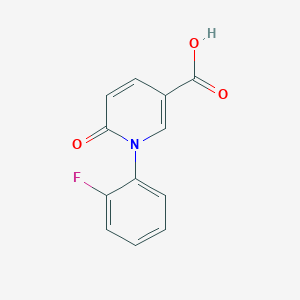
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
